molecular formula C18H16N2O6S B2438028 methyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate CAS No. 899955-36-3

methyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate

Cat. No.: B2438028
CAS No.: 899955-36-3
M. Wt: 388.39
InChI Key: GNCTXBOPVRCYST-UHFFFAOYSA-N
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Description

Methyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate is a complex organic compound that belongs to the class of isothiazolinones. Isothiazolinones are known for their antimicrobial properties and are widely used as biocides in various industrial applications

Preparation Methods

The synthesis of methyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate involves several steps. One common method starts with the formation of the isothiazole ring, which is achieved through the reaction of N-methyl-4-oxo-4-phenylbutanamide with thionyl chloride (SOCl2). This intermediate is then subjected to nucleophilic displacement to introduce the benzoyl group, resulting in the final compound with a high yield . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

Methyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl group can be replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

Methyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate involves the inhibition of microbial growth by disrupting the cell membrane integrity of bacteria and fungi. The compound targets specific enzymes and proteins within the microbial cells, leading to cell death. The exact molecular pathways involved are still under investigation, but it is believed that the compound interferes with essential metabolic processes .

Comparison with Similar Compounds

Methyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate can be compared with other isothiazolinone derivatives, such as:

    Methylisothiazolinone: Known for its use in personal care products and industrial applications.

    Chloromethylisothiazolinone: Often used in combination with methylisothiazolinone for enhanced antimicrobial activity.

Properties

IUPAC Name

methyl 4-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O6S/c1-11(16(21)19-13-9-7-12(8-10-13)18(23)26-2)20-17(22)14-5-3-4-6-15(14)27(20,24)25/h3-11H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCTXBOPVRCYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)OC)N2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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